5-chloro-2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine
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Overview
Description
5-chloro-2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine is a chemical compound known for its distinctive structural properties, which make it a topic of interest in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound's complex molecular architecture allows it to participate in diverse chemical reactions and exhibit unique biochemical activities.
Preparation Methods
The synthesis of 5-chloro-2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine typically involves multi-step synthetic routes. These often start with the preparation of the pyrimidine core, followed by the introduction of the pyrrolidine ring, and finally, the attachment of the 3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl group through various coupling reactions. Industrial production methods optimize these reactions for scalability, incorporating efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation
: In the presence of oxidizing agents, certain functional groups within the molecule can be selectively oxidized.
Reduction
: Reductive conditions can be used to modify specific bonds, altering the compound's reactivity and properties.
Substitution
: Halogen atoms such as chlorine can be substituted with other groups, allowing for further derivatization of the molecule. Common reagents for these reactions include oxidants like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products vary depending on the specific reaction pathway chosen, often leading to structurally diverse derivatives.
Scientific Research Applications
5-chloro-2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine is utilized in multiple scientific domains:
Chemistry
: As a versatile intermediate for the synthesis of complex organic molecules.
Biology
: In studies involving enzyme inhibition or receptor binding, providing insights into cellular processes.
Medicine
Industry
: Used in the creation of advanced materials and as a catalyst in certain chemical processes.
Mechanism of Action
The compound's mechanism of action is often studied through its interactions with molecular targets such as enzymes or receptors. It operates by binding to these targets, thereby modulating their activity. The specific pathways involved can vary, but the compound generally influences key biological processes through this binding interaction, altering cellular responses and biochemical pathways.
Comparison with Similar Compounds
When compared to other similar compounds, 5-chloro-2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine stands out due to its unique triazolopyridazine moiety. Other compounds with similar core structures may include variations in the side groups or substitution patterns, resulting in differing reactivity and biological activity. Its distinctiveness lies in its specific structural configuration, which imparts unique chemical and biological properties not typically observed in closely related compounds.
Properties
IUPAC Name |
6-[[1-(5-chloropyrimidin-2-yl)pyrrolidin-3-yl]methoxy]-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN7O/c18-13-7-19-17(20-8-13)24-6-5-11(9-24)10-26-15-4-3-14-21-22-16(12-1-2-12)25(14)23-15/h3-4,7-8,11-12H,1-2,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJUBVIVPQFNCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C5=NC=C(C=N5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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